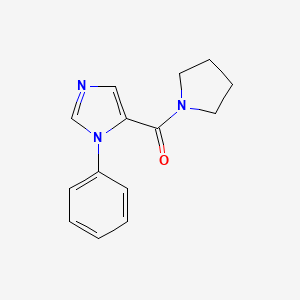
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone, also known as PIM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PIM-1 is a kinase inhibitor that has been shown to have a wide range of biological activities, including anti-cancer and anti-inflammatory effects. In
Applications De Recherche Scientifique
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and prostate cancer. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
Mécanisme D'action
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone is a kinase inhibitor that works by blocking the activity of the (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase enzyme. The (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of this enzyme, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have other biochemical and physiological effects. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone is also highly selective for the (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase, making it a useful tool for studying the role of this enzyme in various cellular processes. However, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has some limitations for lab experiments. It is a kinase inhibitor, which means that it can affect other cellular processes that are regulated by kinases. This can make it difficult to interpret the results of experiments using (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone.
Orientations Futures
There are several future directions for research on (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone. One area of research is the development of more potent and selective (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone inhibitors. This could lead to the development of more effective anti-cancer drugs. Another area of research is the identification of new biological targets for (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone. This could lead to the development of new treatments for diseases such as inflammation and neurodegeneration. Finally, research on the mechanisms of action of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone could lead to a better understanding of the role of kinases in cellular processes and the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone involves a series of chemical reactions that start with the condensation of 3-phenylimidazole-4-carboxaldehyde with 1-pyrrolidinecarboxylic acid. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to produce the final product. The synthesis of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been optimized over the years, leading to improved yields and purity.
Propriétés
IUPAC Name |
(3-phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-8-4-5-9-16)13-10-15-11-17(13)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGLHGOEPXSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

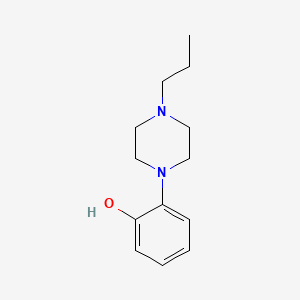
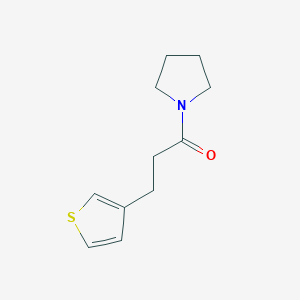
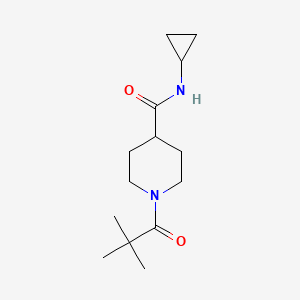
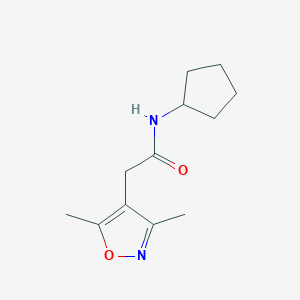
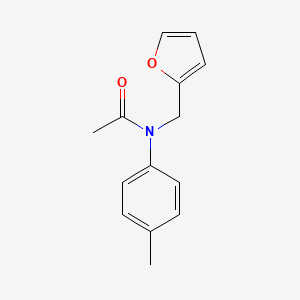
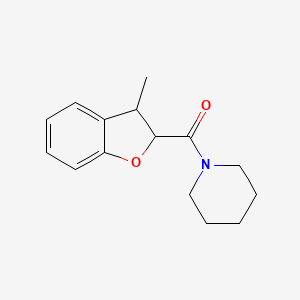
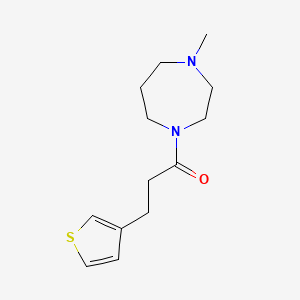
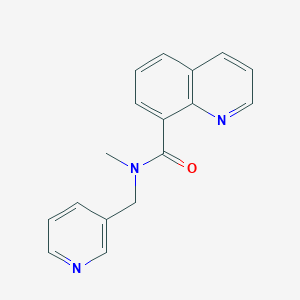
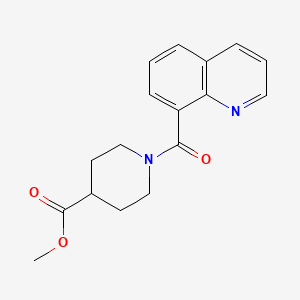
![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
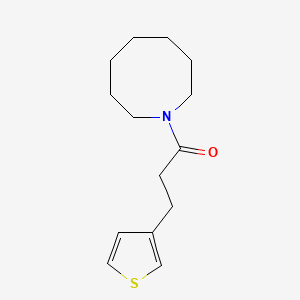
![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)

![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)